molecular formula C19H14ClN3O B3020761 1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339009-99-3

1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No. B3020761
CAS RN: 339009-99-3
M. Wt: 335.79
InChI Key: JWMPAVZKDIGBTM-UHFFFAOYSA-N
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Description

“1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C19H14ClN3O and a molecular weight of 335.79 . It is also known by other synonyms such as “1-[(4-chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” and "1H-Imidazo[4,5-b]pyridine, 1-[(4-chlorophenyl)methoxy]-2-phenyl-" .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been reported in the literature . A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is characterized by the presence of an imidazole ring fused with a pyridine moiety . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Antibacterial Activity

The synthesis of this compound involves reactions with 3,4-diaminopyridine or 2, leading to the formation of 4H-imidazo[4,5-b]pyridine (3a-3c) and 5H-imidazo[4,5-c]pyridine analogs (1a-1h). Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K₂CO₃, DMF) results in N₅-region isomers (2a-2l) and N₄,₃-region isomers (4a-4c₁,₂). The structures of these isomers have been confirmed using 2D-NOESY and HMBC spectra .

Antifungal Activity

In vitro evaluations of synthesized compounds (2a-2g, 4a-5d) revealed their antibacterial and antifungal activities against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis. Notably, compounds 2g, 2h, 4a, and 4b exhibited the lowest MIC values (4–8 µg/mL), demonstrating promising activity. Compounds 2i, 2j, 2k, and 2l displayed moderate activity .

Drug Development

Using computational methods (ADMETlab 2.0), researchers assessed the drug-likeness of these compounds. Understanding their pharmacokinetic and safety profiles is crucial for potential drug development .

Photocatalysis and Photothermal Applications

While not directly studied in the cited research, the imidazo[4,5-b]pyridine scaffold has been explored in photocatalysis and photothermal applications. Its unique electronic properties make it an interesting candidate for these fields .

Molecular Imaging Agents

Given the aromatic and heterocyclic nature of this compound, it could serve as a potential molecular imaging agent. Researchers might investigate its binding affinity to specific receptors or its use in fluorescence-based imaging techniques .

Biochemical Probes

The chlorobenzyl moiety in the compound could be exploited as a biochemical probe. By modifying this group, researchers may design selective ligands for specific protein targets, enabling detailed studies of cellular processes.

Future Directions

The future directions for “1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” and similar compounds could involve further exploration of their pharmacological potential. Imidazo[4,5-b]pyridines have shown promise in various disease conditions and could be further studied for their potential therapeutic significance .

properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-16-10-8-14(9-11-16)13-24-23-17-7-4-12-21-18(17)22-19(23)15-5-2-1-3-6-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMPAVZKDIGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

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